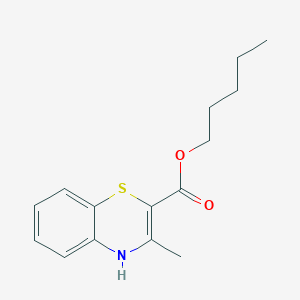![molecular formula C17H15N3S B5151920 2-{[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5151920.png)
2-{[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile
Übersicht
Beschreibung
2-{[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-{[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile in various applications is not fully understood. However, it has been proposed that the compound may act by inhibiting enzymes or interacting with DNA.
Biochemical and physiological effects:
Studies have shown that 2-{[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile has various biochemical and physiological effects. In anticancer research, the compound has been shown to induce apoptosis, inhibit cell proliferation, and decrease tumor growth. In antiviral research, it has been shown to inhibit the replication of HIV-1 and hepatitis C virus. In materials science, it has been shown to exhibit fluorescence properties and high thermal stability.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-{[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile in lab experiments include its high yield of synthesis, stability, and versatility in various applications. However, the limitations include its potential toxicity and the need for careful handling due to its reactive nature.
Zukünftige Richtungen
There are many future directions for the research and application of 2-{[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile. In medicinal chemistry, further studies could investigate the compound's potential as a therapeutic agent for various diseases. In materials science, research could focus on the synthesis of novel MOFs using this compound. In analytical chemistry, new methods could be developed for the determination of heavy metals using this compound. Additionally, studies could investigate the potential of this compound in other fields such as catalysis and sensor development.
In conclusion, 2-{[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile is a versatile and promising compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop new applications.
Wissenschaftliche Forschungsanwendungen
2-{[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been investigated for its anticancer, antiviral, and antifungal properties. In materials science, it has been studied for its use in the synthesis of metal-organic frameworks (MOFs) and as a fluorescent probe. In analytical chemistry, it has been used as a reagent for the determination of heavy metals in environmental samples.
Eigenschaften
IUPAC Name |
2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanylmethyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3S/c1-11-7-15-16(8-12(11)2)20-17(19-15)21-10-14-6-4-3-5-13(14)9-18/h3-8H,10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRAVYVAAGGGDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)SCC3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5,6-Dimethylbenzimidazole-2-ylthio)methyl)benzenecarbonitrile | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5151837.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B5151839.png)
![N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-3-fluorobenzamide](/img/structure/B5151855.png)
![6-(6-methyl-2-pyridinyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5151862.png)
![2-{[2-(4-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}benzoic acid](/img/structure/B5151867.png)

![5-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5151893.png)


![2,4-dichloro-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5151922.png)
![propyl 4-{[4-(benzyloxy)benzoyl]amino}benzoate](/img/structure/B5151925.png)
![methyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5151928.png)
![ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5151943.png)
![methyl 4-({[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5151951.png)